molecular formula C15H22N2O5 B2969543 N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898358-18-4

N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2969543
CAS RN: 898358-18-4
M. Wt: 310.35
InChI Key: OHJJKDNQHWTRAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to compounds like N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide. This method, based on the classical Meinwald rearrangement and a new rearrangement sequence, offers an operationally simple and high-yielding pathway for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the versatility and potential applications of these compounds in synthesizing a broad range of chemical entities (Mamedov et al., 2016).

Structural and Spectroscopic Analysis

Şahin et al. (2015) conducted a comprehensive study on (2-methoxyphenyl)oxalate, closely related to N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide, to understand its molecular characteristics and structural parameters. The research included synthesis, characterization by various spectroscopic techniques, and theoretical studies using density functional theory (DFT). This work highlights the importance of detailed molecular structure analysis in understanding the chemical behavior of oxalamides and related compounds (Şahin et al., 2015).

Intramolecular Interactions

Martínez-Martínez et al. (1998) explored the synthesis and structural investigation of oxamide derivatives, including N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide, through NMR and X-ray diffraction studies. The research demonstrated the stabilization of these compounds by intramolecular three-center hydrogen bonding, providing insights into the intricate interactions within oxamide molecules and their impact on stability and reactivity (Martínez-Martínez et al., 1998).

Electrochemical Properties and Applications

Another study focused on the electrochemical properties and applications of N-oxyl compounds, including TEMPO and PINO, which are related to the chemical family of oxalamides. This research provided a comprehensive overview of the use of these compounds as catalysts in selective oxidation reactions and their electrocatalytic applications in electrosynthetic reactions. Understanding the electrochemical behavior of these compounds opens avenues for their application in various industrial and research settings (Nutting et al., 2018).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-7-6-8-12(9-11)20-3/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJJKDNQHWTRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide

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